Dorzolamide - 120279-96-1

Dorzolamide

Catalog Number: EVT-266311
CAS Number: 120279-96-1
Molecular Formula: C10H16N2O4S3
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dorzolamide is 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide in which hydrogens at the 4 and 6 positions are substituted by ethylamino and methyl groups, respectively (4S, trans-configuration). A carbonic anhydrase inhibitor, it is used as the hydrochloride in ophthalmic solutions to lower increased intraocular pressure in the treatment of open-angle glaucoma and ocular hypertension. It has a role as an EC 4.2.1.1 (carbonic anhydrase) inhibitor, an antihypertensive agent and an antiglaucoma drug. It is a sulfonamide and a member of thiophenes.
Dorzolamide is a non-bacteriostatic sulfonamide derivative and topical carbonic anhydrase (CA) inhibitor that treats elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. It works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes. Unlike oral CA inhibitors, dorzolamide has negligible effects of acid-base or electrolyte disturbances and other systemic adverse effects. First marketed in 1995, dorzolamide is available in ophthalmic solutions as monotherapy marketed as Trusopt or in combination with [timolol] as Cosopt PF.
Dorzolamide is a Carbonic Anhydrase Inhibitor. The mechanism of action of dorzolamide is as a Carbonic Anhydrase Inhibitor.
Dorzolamide is an inhibitor of carbonic anhydrase, a zinc-containing enzyme that catalyzes the rapid conversion of carbon dioxide and water into carbonic acid, protons and bicarbonate ions. Distributed throughout many cells and tissues, various carbonic anhydrases play important roles in mineral and metabolic homeostasis. (NCI04)
See also: Dorzolamide Hydrochloride (has salt form).

N-Deethylated Dorzolamide (L-706, 803)

Relevance: N-Deethylated Dorzolamide is structurally similar to Dorzolamide, differing by the absence of an ethyl group on the sulfonamide nitrogen. While both compounds bind to carbonic anhydrase, N-Deethylated Dorzolamide exhibits a lower affinity for CA-II compared to Dorzolamide. This difference in binding affinity influences their distribution within erythrocytes. [, ] In the presence of Dorzolamide, N-Deethylated Dorzolamide predominantly binds to CA-I, while Dorzolamide primarily binds to CA-II. []

Timolol

Relevance: Timolol is often used in conjunction with Dorzolamide to enhance IOP lowering effects. [, ] Studies have shown that the combination of Dorzolamide and Timolol is more effective in reducing IOP compared to either drug alone. [] Timolol, unlike Dorzolamide, does not affect optic nerve oxygen tension. [] This difference highlights their distinct mechanisms of action despite both being effective in glaucoma management.

Betaxolol

Relevance: Betaxolol, similar to Timolol, serves as another point of comparison for Dorzolamide's efficacy in treating glaucoma. Clinical trials indicated that Dorzolamide's long-term IOP-lowering effect is comparable to that of Betaxolol, with the added advantage of not causing the systemic side effects often associated with oral carbonic anhydrase inhibitors. []

Brinzolamide (Azopt)

Relevance: Similar to Dorzolamide, Brinzolamide is a topically administered CAI with comparable efficacy in lowering IOP. [] Clinical studies suggest that Brinzolamide might offer a more favorable safety profile, particularly regarding ocular discomfort, compared to Dorzolamide. [] This difference in tolerability could be a factor influencing clinical decisions when choosing between the two topical CAIs.

Latanoprost (Xalatan)

Relevance: Latanoprost is often used as a comparator to Dorzolamide in clinical trials evaluating IOP-lowering efficacy. Studies comparing the two drugs have shown varying results, with some studies finding Latanoprost to be more effective in lowering IOP and others showing comparable efficacy. [, , ] Latanoprost is considered a first-line treatment for glaucoma, while Dorzolamide is often used as adjunctive therapy or in cases where prostaglandin analogs are not tolerated. []

Travoprost

Relevance: Travoprost, similar to Latanoprost, acts as a comparative agent for assessing Dorzolamide's effectiveness. Clinical investigations indicated that both Travoprost and Latanoprost demonstrate comparable efficacy in reducing IOP, surpassing the performance of a fixed-dose combination of Timolol and Dorzolamide. [] This suggests that prostaglandin analogs may offer superior IOP-lowering capabilities compared to the combined effects of Timolol and Dorzolamide.

Bimatoprost (Lumigan)

Relevance: Bimatoprost is used in conjunction with Dorzolamide to investigate their combined effect on IOP and retrobulbar hemodynamics in patients with primary open-angle glaucoma (POAG). [] Studies have shown that adding Dorzolamide to Bimatoprost therapy can lead to a further reduction in IOP, particularly during the night-time, and result in lower IOP fluctuations throughout the day. [] This finding suggests a potential benefit of combining these drugs for a more sustained IOP control.

Pilocarpine

Relevance: Pilocarpine, like other glaucoma medications, provides a comparison point for assessing Dorzolamide's effects. While both drugs are effective in lowering IOP, studies have shown that patients tend to prefer Dorzolamide over Pilocarpine due to its less disruptive impact on quality of life and fewer side effects. [] This preference highlights the importance of considering patient comfort and quality of life when choosing among equally effective treatment options.

Source and Classification

Dorzolamide is derived from the thienothiopyran class of compounds. Its full chemical name is (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, and it is often administered as its hydrochloride salt form. The compound is classified under the therapeutic category of topical ophthalmic agents and specifically as a carbonic anhydrase inhibitor.

Synthesis Analysis

The synthesis of dorzolamide involves several steps, primarily focusing on stereoselective solvolysis and sulfonamidation processes.

  1. Key Intermediate Formation: The synthesis begins with the formation of a key intermediate, which can be achieved through a stereoselective solvolysis reaction involving an acetate ester in an acetone/phosphate buffer mixture. This process proceeds via an SN1S_N1-like mechanism, allowing for the isolation of diastereomerically pure forms of the intermediate .
  2. Sulfonamidation: The next step involves sulfonamidation of the intermediate using fuming sulfuric acid or chlorosulfonic acid to introduce a sulfonamide group. This reaction typically occurs at temperatures ranging from -10°C to 25°C over several hours .
  3. Chlorination: Following sulfonamidation, chlorination occurs by adding an inorganic chlorinated agent to the sulfonylated intermediate, which is then processed to isolate dorzolamide as a hydrochloride salt .
  4. Purification: The final steps involve purification processes that include dissolving dorzolamide in water and adjusting pH to isolate the desired salt form.
Molecular Structure Analysis

Dorzolamide's molecular structure features a thienothiopyran core with a sulfonamide functional group. Its molecular formula is C10H16N2O4S2C_10H_{16}N_2O_4S_2, and it has a molecular weight of approximately 304.37 g/mol.

Structural Characteristics

  • Functional Groups: The presence of the sulfonamide group (-SO₂NH₂) is critical for its biological activity.
  • Chirality: Dorzolamide contains chiral centers at positions 4 and 6, contributing to its stereochemical complexity.
  • Conjugated System: The thiophene ring contributes to electronic properties that enhance its interaction with carbonic anhydrase.
Chemical Reactions Analysis

Dorzolamide participates in several key chemical reactions during its synthesis:

  1. Solvolysis Reaction: The stereoselective solvolysis of acetate esters leads to the formation of alcohols through an SN1S_N1-like mechanism, characterized by the formation of a stable secondary carbenium ion .
  2. Sulfonamidation Reaction: This reaction introduces a sulfonamide group to the compound, significantly affecting its pharmacological properties.
  3. Chlorination Reaction: The addition of chlorinated agents introduces chlorine atoms into the structure, further modifying its reactivity and stability .
Mechanism of Action

Dorzolamide exerts its therapeutic effects primarily through inhibition of carbonic anhydrase enzymes (specifically isoforms II and IV). By inhibiting these enzymes:

  • Reduction in Aqueous Humor Production: Carbonic anhydrase catalyzes the conversion of carbon dioxide and water into bicarbonate and protons, which are crucial for aqueous humor secretion. Inhibition leads to decreased bicarbonate levels, reducing fluid transport into the anterior chamber.
  • Lowering Intraocular Pressure: This results in lower IOP, making dorzolamide effective in treating glaucoma and ocular hypertension.
Physical and Chemical Properties Analysis

Dorzolamide exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents but poorly soluble in non-polar solvents.
  • pH Stability: The hydrochloride salt form maintains stability within physiological pH ranges.
  • Melting Point: The melting point is approximately 150–160°C.

These properties are critical for its formulation as an ophthalmic solution.

Applications

Dorzolamide has significant applications in clinical settings:

  1. Ophthalmology: It is primarily used to lower IOP in patients with open-angle glaucoma or ocular hypertension, especially those who are intolerant to other treatments such as beta-blockers .
  2. Combination Therapy: Often used in conjunction with other medications (e.g., beta-blockers or prostaglandin analogs) for enhanced efficacy in managing elevated IOP.
  3. Research Applications: Studies continue to explore dorzolamide's potential effects on other conditions influenced by carbonic anhydrase activity beyond ophthalmology.

Properties

CAS Number

120279-96-1

Product Name

Dorzolamide

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Molecular Formula

C10H16N2O4S3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1

InChI Key

IAVUPMFITXYVAF-XPUUQOCRSA-N

SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C

Solubility

6.99e-01 g/L

Synonyms

4-ethylamino-5,6-dihydro-6-methyl-7,7-dioxide-4H-thieno(2,3-b)thiopyran-2-sulfonamide
5,6-dihydro-4-ethylamino-6-methyl-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
dorzolamide
Dorzolamide Chibret
dorzolamide hydrochloride
dorzolamide, (trans)-isomer
L 671152
L-671,152
MK 507
MK-507
Trusopt

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.